molecular formula C17H30N2O6 B136577 Boc-Ser(tBu)-Pro-OH CAS No. 141106-60-7

Boc-Ser(tBu)-Pro-OH

Cat. No.: B136577
CAS No.: 141106-60-7
M. Wt: 358.4 g/mol
InChI Key: KQKLTVHOEKAAQH-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(tBu)-Pro-OH is a protected dipeptide derivative widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the α-amino group of serine, while the tert-butyl (tBu) group shields the hydroxyl side chain of serine. This dual protection ensures stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) . The compound is particularly valued for its role in forming isoacyl linkages and enabling post-synthetic modifications, such as periodate oxidation to generate glyoxylyl groups for ligation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Ser(tBu)-OH, to a resin. The Boc group is then removed using trifluoroacetic acid (TFA), exposing the amino group for coupling with the next amino acid, L-proline. The coupling reaction is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the coupling, the peptide is cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed:

    Oxidation: Oxidized serine derivatives.

    Reduction: Reduced serine derivatives.

    Substitution: Deprotected serine and proline residues.

Scientific Research Applications

Boc-Ser(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme mechanisms. In medicine, it is employed in the development of peptide-based drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Boc-Ser(tBu)-Pro-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during the synthesis process. Upon removal of these protecting groups, the functional groups are exposed, allowing for further peptide elongation or modification .

Comparison with Similar Compounds

Boc-Protected Amino Acids with Different Side Chains

Boc-Tyr(tBu)-OH

  • Structure: Similar to Boc-Ser(tBu)-Pro-OH, Boc-Tyr(tBu)-OH features Boc and tBu protection but on tyrosine instead of serine. The tBu group here protects the phenolic hydroxyl of tyrosine.
  • Applications : Used in tyrosine phosphorylation studies and peptide synthesis requiring aromatic side-chain stability. Unlike this compound, it is less commonly employed in glyoxylyl group generation .
  • Safety : Shares similar hazards (acute toxicity, skin/eye irritation) due to Boc/tBu groups .

Boc-N-Me-Ser(tBu)-OH

  • Applications : Useful for synthesizing peptides with restricted backbone flexibility. The methyl group reduces nucleophilicity, minimizing side reactions during coupling .

Fmoc-Protected Analogues

Fmoc-Ser(tBu)-Pro-OH

  • Structure : Replaces Boc with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine).
  • Applications : Preferred in Fmoc-based SPPS for orthogonal deprotection strategies. Unlike this compound, it is compatible with acid-sensitive resins .
  • Synthesis Efficiency : Fmoc deprotection is milder but requires anhydrous conditions, whereas Boc removal demands strong acids like TFA .

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

  • Structure : A complex dipeptide with pseudoproline (Psi(Me,Me)pro) to reduce aggregation during synthesis.
  • Applications : Enhances solubility in SPPS, addressing a limitation of this compound in hydrophobic sequences .

Enantiomeric and Modified Variants

Boc-D-Ser(tBu)-OH

  • Structure : D-enantiomer of Boc-Ser(tBu)-OH.
  • Applications : Used to study chiral effects in peptide bioactivity. The D-configuration alters protease resistance and receptor binding compared to the L-form .

Boc-Ser(tBu)-OH DCHA Salt

  • Structure : Cyclohexylamine (DCHA) salt form of Boc-Ser(tBu)-OH.
  • Applications : Improves solubility in organic solvents (e.g., DMF, DCM), enhancing coupling efficiency in SPPS .

Stability and Reactivity

  • This compound : Stable under basic conditions but susceptible to TFA. The tBu group provides steric hindrance, reducing side reactions during coupling .
  • Fmoc-Ser(tBu)-Pro-OH : Less stable to acids but resistant to nucleophiles, making it ideal for iterative SPPS .
  • Boc-N-Me-Ser(tBu)-OH : Reduced reactivity due to N-methylation, requiring stronger coupling agents (e.g., PyBOP) .

Biological Activity

Boc-Ser(tBu)-Pro-OH, a derivative of serine and proline, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, particularly focusing on its antimicrobial, anticancer, and immunomodulatory properties.

Structural Characteristics

This compound is characterized by the presence of a tert-butyl (tBu) protecting group on the serine residue and a Boc (tert-butoxycarbonyl) group that enhances its stability during synthesis. Its molecular formula is C16H26N2O7C_{16}H_{26}N_{2}O_{7} with a molecular weight of approximately 358.39 g/mol .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. The following steps outline the general procedure:

  • Activation of Amino Acids : The amino acids are activated using coupling reagents such as HBTU or DIC.
  • Coupling : The activated amino acids are coupled to a resin-bound peptide chain.
  • Deprotection : The Boc and tBu groups are removed under acidic conditions to yield the final product.

Antimicrobial Activity

This compound has exhibited significant antimicrobial properties against various pathogenic bacteria. A study evaluated its effectiveness using the minimum inhibitory concentration (MIC) method, revealing that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
E. coli50100
S. aureus2550

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Recent research has highlighted the potential anticancer effects of this compound. It was tested against several cancer cell lines, including breast and colon cancer cells. Key findings include:

  • Cell Viability Reduction : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Mechanism of Action : The compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.

The following table summarizes the effects on cell viability:

Cell LineIC50 (μM)
MCF-7 (Breast)10
HT-29 (Colon)15

These results indicate that this compound may serve as an effective agent in cancer therapy .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an immunomodulator. Studies have indicated that it can enhance the production of cytokines such as IL-6 and TNF-alpha in immune cells, suggesting a potential role in modulating immune responses.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound significantly reduced infection rates compared to conventional antibiotics.
  • Case Study on Cancer Treatment : In vitro studies conducted on breast cancer cell lines showed that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing Boc-Ser(tBu)-Pro-OH, and how can they be methodologically addressed?

  • Answer : The synthesis of this compound requires careful management of protecting groups (Boc for the amine, tBu for the serine hydroxyl). Challenges include steric hindrance during coupling and potential racemization. To mitigate these:

  • Use N-hydroxysuccinimide (NHS) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents to improve efficiency .
  • Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts .
  • Optimize solvent systems (e.g., DMF/DCM mixtures) to balance solubility and reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : A multi-technique approach ensures accuracy:

  • NMR spectroscopy : Confirm regiochemistry (e.g., δ 1.4 ppm for tBu protons) and Boc group integrity .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 385.4) .
  • HPLC : Assess purity (>95% recommended for peptide synthesis) using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Q. How can researchers design experiments to test this compound’s stability under varying pH conditions?

  • Answer :

  • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C.
  • Use LC-MS to track degradation products (e.g., deprotection of Boc or tBu groups).
  • Apply kinetic modeling (zero/first-order) to determine degradation rates. Reference stability data for analogous compounds (e.g., Boc-Ser(tBu)-OH) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data for this compound derivatives?

  • Answer : Contradictions often arise from conformational isomerism or solvent effects. Strategies include:

  • Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • Replicate synthesis and analysis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Q. What experimental frameworks are suitable for studying this compound’s role in solid-phase peptide synthesis (SPPS) mechanisms?

  • Answer :

  • Kinetic studies : Use stopped-flow FTIR to monitor real-time coupling efficiency .
  • Isotopic labeling : Incorporate ¹³C-labeled Pro to track stereochemical outcomes via NMR .
  • Molecular dynamics (MD) simulations : Model interactions between the compound and resin-bound peptides (e.g., Wang resin) to optimize coupling protocols .

Q. How can computational methods predict this compound’s compatibility with non-standard amino acids in peptide design?

  • Answer :

  • Apply density functional theory (DFT) to calculate steric/electronic profiles of the compound and target residues .
  • Use docking software (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., proteases in ligation assays) .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding affinities .

Q. Methodological Best Practices

Q. What strategies minimize side reactions when using this compound in orthogonal protection schemes?

  • Answer :

  • Prioritize acid-labile Boc and tBu groups with base-stable alternatives (e.g., Fmoc for amines).
  • Use scavengers (e.g., triisopropylsilane) during deprotection to prevent carbocation rearrangements .
  • Document side reactions in a reaction database (e.g., Reaxys) to refine future protocols .

Q. How can researchers assess the impact of this compound’s tert-butyl group on peptide tertiary structure?

  • Answer :

  • Perform circular dichroism (CD) spectroscopy to analyze helical or β-sheet propensity in model peptides .
  • Compare thermal denaturation profiles (via DSC) with peptides lacking the tBu group .
  • Use MD simulations to model steric effects on folding kinetics .

Q. Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing variability in this compound coupling yields?

  • Answer :

  • Apply ANOVA to compare yields across solvent systems, temperatures, and catalysts .
  • Use multivariate regression to identify dominant factors (e.g., solvent polarity, steric bulk) .
  • Publish raw datasets (e.g., in Zenodo) with metadata on instrument calibration and batch variations .

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound?

  • Answer :
  • Re-examine force field parameters in MD simulations (e.g., AMBER vs. CHARMM) .
  • Validate computational models with experimental data (e.g., X-ray crystallography of peptide intermediates) .
  • Report negative results in supplementary materials to guide future studies .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound?

  • Answer :
  • Disclose synthetic protocols fully to enable replication (per the FINER criteria: Feasible, Novel, Ethical, Relevant) .
  • Adhere to Green Chemistry principles (e.g., solvent recycling, waste minimization) .
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency .

Properties

IUPAC Name

(2S)-1-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKLTVHOEKAAQH-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628733
Record name N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141106-60-7
Record name N-(tert-Butoxycarbonyl)-O-tert-butyl-L-seryl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.